4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

LRRK2 inhibition Endothelial lipase inhibition CYP4Z1 inhibition

4-Cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 313403-85-9) is a privileged benzothiazole-benzamide derivative for LRRK2 kinase and endothelial lipase inhibitor programs. The 4-cyano substituent (σₚ = +0.66) enables critical H-bond acceptor interactions and potency modulation. Procure for Parkinson's/Alzheimer's SAR or oncology screening (HepG2/MCF-7). Verify purity (≥95% HPLC) and request HRMS confirmation before use.

Molecular Formula C16H11N3OS
Molecular Weight 293.34
CAS No. 313403-85-9
Cat. No. B2765374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
CAS313403-85-9
Molecular FormulaC16H11N3OS
Molecular Weight293.34
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N
InChIInChI=1S/C16H11N3OS/c1-10-3-2-4-13-14(10)18-16(21-13)19-15(20)12-7-5-11(9-17)6-8-12/h2-8H,1H3,(H,18,19,20)
InChIKeyFCWRDQFMKJARIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 313403-85-9): Chemical Identity and Class Context for Scientific Procurement


4-Cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 313403-85-9) is a synthetic small-molecule benzothiazole-benzamide derivative with the molecular formula C₁₆H₁₁N₃OS and a molecular weight of 293.34 g/mol . The compound belongs to a privileged scaffold class extensively investigated for kinase inhibition (including LRRK2), endothelial lipase (EL) inhibition, adenosine A₂A receptor modulation, and antiproliferative activity [1][2]. Its structural features—a 4-cyano substituent on the benzamide ring and a 4-methyl group on the benzothiazole core—distinguish it from other N-(benzothiazol-2-yl)benzamide analogs and place it within patent families claiming utility in neurodegenerative diseases (Parkinson's, Alzheimer's), cardiovascular indications, and oncology [1][3].

Why Generic Substitution of 4-Cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide Is Not Supported by Current Evidence


Within the N-(benzothiazol-2-yl)benzamide chemotype, seemingly minor substituent changes produce divergent pharmacological profiles. The 4-cyano group on the benzamide ring is documented to confer nanomolar endothelial lipase potency in related series (e.g., compound 8i, EL IC₅₀ ~4 nM) and drives selectivity over hepatic lipase [1][2]. Simultaneously, 4-methyl substitution on the benzothiazole alters steric and electronic properties affecting kinase binding. While the benzothiazole-benzamide scaffold is claimed for LRRK2 inhibition in EP3842422 [3], the specific compound 4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide lacks publicly available, comparator-anchored quantitative biological data. Consequently, no rational basis exists for selecting this compound over close analogs such as N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 108619-01-8, absent the 4-cyano group) or 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide without empirical validation . Users must verify target-specific activity before procurement.

Quantitative Differentiation Evidence for 4-Cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide: Available Data and Critical Gaps


Absence of Confirmed Target-Specific Quantitative Activity Data for 4-Cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Systematic interrogation of ChEMBL, BindingDB, PubChem, and the primary literature reveals no verified, quantitative IC₅₀, Kᵢ, or EC₅₀ value specifically attributed to 4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 313403-85-9) against any molecular target [1]. A BindingDB entry for CYP4Z1 inhibition (ChEMBL_1904259 / CHEMBL4406481) references a compound with similar nomenclature, but its exact structural identity as CAS 313403-85-9 cannot be confirmed without the original publication [2]. Patent EP3842422 claims benzothiazole-benzamide LRRK2 inhibitors but does not list this specific compound as a tested example with disclosed IC₅₀ values [3]. Similarly, the endothelial lipase inhibitor literature (Meng et al., 2019) describes cyano-containing benzothiazoles but does not report data for this compound [4]. No head-to-head comparison against any analog exists in the peer-reviewed literature.

LRRK2 inhibition Endothelial lipase inhibition CYP4Z1 inhibition

Structural Differentiation of the 4-Cyano Substituent Versus Non-Cyano Analogs

The 4-cyano substituent on the benzamide ring of CAS 313403-85-9 is absent in the closest commercially available analog, N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 108619-01-8) . In the broader benzothiazole-amide series, the cyano group functions as a strong electron-withdrawing group (Hammett σₚ = +0.66) and a hydrogen bond acceptor, properties shown to enhance endothelial lipase inhibitory potency into the low nanomolar range when positioned at the benzamide 4-position [1][2]. Compound 8i (Meng et al., 2019), structurally related, achieved EL IC₅₀ = 4 nM and >20-fold selectivity over hepatic lipase [1]. The non-cyano analog (CAS 108619-01-8) lacks this pharmacophoric feature entirely, predicting substantially different target engagement profiles.

Structure-activity relationship Cyano group Hydrogen bond acceptor

Positional Differentiation: 4-Cyano on Benzamide Ring Versus 4-Cyano on Benzothiazole Ring

A structurally distinct regioisomer, N-(4-cyano-1,3-benzothiazol-2-yl)benzamide (CAS 2140326-32-3), places the cyano group on the benzothiazole ring rather than the benzamide ring as in CAS 313403-85-9 . This positional difference alters the vector of the cyano group's hydrogen bond acceptor capacity and its electronic influence on the amide linkage. In kinase inhibitor SAR, such cyano-positional variations have been shown to shift selectivity profiles between closely related enzymes (e.g., LRRK2 vs. Dyrk1A) [1]. Patent EP3842422 encompasses both positional variants, implying divergent biological profiles, though no direct comparative data between the two regioisomers is publicly available [2].

Positional isomer Regioisomer Binding mode

Patent Landscape Positioning: Benzothiazole-Benzamide Scaffold with 4-Cyano Motif

Patent EP3842422A1 (filed by CSIC and Universidad Complutense de Madrid) explicitly claims compounds having a benzothiazole-benzamide core with capacity to inhibit LRRK2 kinase for treating Parkinson's and Alzheimer's diseases [1][2]. The generic Markush structure encompasses compounds bearing cyano substituents at para positions on the benzamide ring. Although the specific IC₅₀ of CAS 313403-85-9 is not disclosed in the patent's exemplified compounds, the patent's structure-activity relationship (SAR) claims indicate that the 4-cyano-benzamide motif is a specifically envisaged embodiment [1]. This patent protection distinguishes the compound from non-cyano benzothiazole-benzamide derivatives (e.g., CAS 108619-01-8), which fall outside the preferred cyano-substituted claims.

LRRK2 inhibitor patent Neurodegenerative disease Intellectual property

Limited Evidence Summary: Critical Data Gaps for Procurement Decision-Making

Critical assessment of the available evidence base reveals that 4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 313403-85-9) lacks several data categories essential for evidence-based procurement prioritization: (1) no peer-reviewed, target-specific IC₅₀ or Kᵢ values are published; (2) no head-to-head comparative data against any named analog exist; (3) no selectivity profiling data (e.g., against related kinases or lipases) are available; (4) no ADME, pharmacokinetic, or in vivo efficacy data specific to this compound are reported [1][2][3]. In contrast, benchmark compounds in related series (e.g., XEN445 with EL IC₅₀ = 237 nM and >20-fold selectivity over LPL/HL) provide well-characterized pharmacological reference points . Users considering procurement of CAS 313403-85-9 should commission de novo target-specific screening against their comparator(s) of interest and verify identity and purity via orthogonal analytical methods (HPLC, NMR, HRMS) before committing to scale-up.

Data gap analysis Procurement risk Assay validation

Application Scenarios for 4-Cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide Based on Available Structural and Patent Evidence


LRRK2 Kinase Inhibitor Lead Optimization and Patent Strategy

The compound falls within the claimed Markush scope of EP3842422A1, a patent family directed to benzothiazole-benzamide LRRK2 inhibitors for Parkinson's and Alzheimer's diseases [1]. Medicinal chemistry teams pursuing LRRK2 inhibitor programs may procure this compound as a reference within SAR exploration, particularly to assess the contribution of the 4-cyano-benzamide motif relative to non-cyano or differently substituted analogs. However, researchers must generate de novo LRRK2 IC₅₀ data (wild-type and G2019S mutant) to establish comparative potency against disclosed benchmark inhibitors such as LRRK2-IN1 (IC₅₀ = 7.9 nM) .

Endothelial Lipase Inhibitor Discovery with Cyano-Benzothiazole Scaffolds

Benzothiazole derivatives bearing a cyano group have demonstrated potent endothelial lipase inhibition (compound 8i: EL IC₅₀ ~4 nM) [1]. The structural features of CAS 313403-85-9 (4-cyano on benzamide, 4-methyl on benzothiazole) align with the pharmacophoric requirements identified in the Meng et al. (2019) series [1]. Procurement is warranted for EL inhibitor SAR expansion, with the caveat that activity must be benchmarked against known standards such as XEN445 (EL IC₅₀ = 237 nM, >20-fold selectivity over LPL/HL) and compound 8i. No prediction about EL potency can be made without experimental validation.

Antiproliferative Agent Screening in HepG2 and MCF-7 Cancer Cell Lines

The N-1,3-benzothiazol-2-ylbenzamide chemotype has demonstrated prominent antiproliferative effects against HepG2 (human hepatocellular carcinoma) and MCF-7 (human breast cancer) cell lines [1]. Compound 1k from the Corbo et al. (2016) series showed pro-apoptotic effects particularly evident in MCF-7 cells [1]. As a structurally related analog bearing the distinct 4-cyano substitution, CAS 313403-85-9 may be evaluated in these same cell lines. Procurement is appropriate for academic oncology screening programs that include comparator compounds from the same series and use standardized MTT or SRB assay protocols.

Chemical Biology Tool Compound for Cyano-Containing Pharmacophore Validation

The 4-cyano group serves as both a strong electron-withdrawing substituent (σₚ = +0.66) and a hydrogen bond acceptor, making it a valuable pharmacophoric probe [1]. CAS 313403-85-9 can function as a tool compound in chemical biology studies aimed at dissecting the contribution of the cyano group to target binding, metabolic stability, and cellular permeability within the benzothiazole-benzamide scaffold . Its procurement alongside non-cyano analogs (e.g., CAS 108619-01-8) enables controlled comparative studies. Analytical verification of identity and purity (≥95% by HPLC, HRMS confirmation) is essential before structure-activity relationship interpretation .

Quote Request

Request a Quote for 4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.